BenchChemオンラインストアへようこそ!

O-Desacetyl-N-desmethyl Diltiazem

Calcium channel binding Receptor pharmacology Metabolite profiling

O-Desacetyl-N-desmethyl Diltiazem (M2) is the major circulating metabolite of Diltiazem, distinct in its hemodynamic effects (hypotension without bradycardia) and longer half-life. It is the certified EP Impurity G, essential for validated HPLC/LC-MS methods, ANDA submissions, and accurate PK/PD models per ICH guidelines. Substituting this metabolite compromises analytical accuracy and regulatory compliance.

Molecular Formula C₁₉H₂₂N₂O₃S
Molecular Weight 358.45
CAS No. 81353-09-5
Cat. No. B1140748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desacetyl-N-desmethyl Diltiazem
CAS81353-09-5
Synonyms3-Hydroxy-2-(4-methoxy-phenyl)-5-(2-methylamino-ethyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one;  Deacetyl N-Monodesmethyl Diltiazem; 
Molecular FormulaC₁₉H₂₂N₂O₃S
Molecular Weight358.45
Structural Identifiers
SMILESCNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desacetyl-N-desmethyl Diltiazem (CAS 81353-09-5) | Sourcing for Diltiazem Metabolism Studies and Regulatory Reference Applications


O-Desacetyl-N-desmethyl Diltiazem (CAS 81353-09-5), also known as Diltiazem EP Impurity G or M2, is a pharmacologically active metabolite of the calcium channel blocker Diltiazem formed through sequential deacetylation and N-demethylation [1]. It is a major circulating metabolite found in human plasma and is utilized primarily as an analytical reference standard for drug development and quality control [2]. This compound is a key tool for investigating the contributions of metabolites to the overall pharmacological profile and for ensuring regulatory compliance during the manufacture of Diltiazem formulations [3].

O-Desacetyl-N-desmethyl Diltiazem: Why In-Class Analogs Are Not Interchangeable


Diltiazem metabolites exhibit distinct and sometimes opposing pharmacological activities and enzyme interactions compared to the parent drug and each other. For instance, while the parent drug Diltiazem is primarily metabolized by CYP3A4, its metabolite deacetyl-diltiazem (M1) shows a 100-fold higher affinity for CYP2D6, introducing a novel source of inter-individual variability [1]. Furthermore, the potency of calcium channel antagonism varies by over two orders of magnitude across different metabolites, with some being virtually inactive [2]. Therefore, substituting a metabolite like O-Desacetyl-N-desmethyl Diltiazem with another in-class compound or the parent drug will not yield the same experimental or clinical outcomes, making the procurement of the specific compound essential for accurate and reproducible research.

O-Desacetyl-N-desmethyl Diltiazem (M2) Evidence Guide: Quantitative Differentiation from Diltiazem and Other Major Metabolites


Calcium Channel Receptor Binding Affinity (pIC50) Comparison for M2 vs. Diltiazem and Other Metabolites

In a direct head-to-head comparison using rat cerebral cortex membranes, O-Desacetyl-N-desmethyl Diltiazem (M2) exhibited significantly lower binding affinity to the [³H]diltiazem recognition site compared to the parent drug and the mono-demethylated metabolite MA. Its pIC50 was measured at 6.03, whereas diltiazem showed a pIC50 of 6.87 and M1 a pIC50 of 6.72, indicating a 7-fold lower affinity than the parent [1]. This positions M2 as a moderate-affinity ligand among the metabolite series, with substantially weaker binding than the primary active compounds [2].

Calcium channel binding Receptor pharmacology Metabolite profiling

In Vitro Calcium Antagonism (IC50) of M2 vs. Diltiazem in Vascular Smooth Muscle

A direct comparison of functional calcium channel antagonism was performed on depolarized hamster aorta preparations. O-Desacetyl-N-desmethyl Diltiazem (M2, referred to as compound 21) exhibited an IC50 of 112.2 ± 33.2 μM, which is over 100-fold weaker than the parent drug Diltiazem (IC50 = 0.98 ± 0.47 μM) [1]. This indicates that while M2 retains some calcium antagonistic activity, it is a substantially less potent vasorelaxant than diltiazem and other more active metabolites like compound 17 (IC50 = 2.46 μM) [2]. The quantified difference highlights the functional consequence of the structural modifications on its therapeutic potential.

Vascular pharmacology Calcium antagonism Functional assays

In Vivo Hypotensive Effect of M2 in Rabbits: EC50 and Emax Quantification

The hypotensive effect of O-Desacetyl-N-desmethyl Diltiazem (M2) was directly quantified in an in vivo model. In New Zealand white rabbits (n=5) receiving a single 5 mg/kg intravenous dose, M2 significantly decreased systolic blood pressure (SBP) for up to 2 hours post-dose (P < 0.05), with an estimated EC50 of 450 ± 46 ng/mL and a maximum effect (Emax) of 15 ± 7% reduction [1]. Notably, while M2 decreased blood pressure, it had no significant effect on heart rate (P > 0.05), a distinct hemodynamic profile that differentiates it from the parent drug which typically causes a more pronounced bradycardic effect [2].

In vivo pharmacology Hemodynamics Metabolite activity

Regulatory-Compliant Analytical Reference Standard for Diltiazem Impurity G

O-Desacetyl-N-desmethyl Diltiazem is a recognized pharmacopeial impurity, specifically designated as Diltiazem EP Impurity G and USP Related Compound G [1]. As a certified reference standard, it is supplied with comprehensive characterization data and full traceability, making it the definitive material for analytical method development and validation [2]. Unlike research-grade compounds, this standard is manufactured to support Abbreviated New Drug Applications (ANDA) and commercial quality control, ensuring that any analytical work is directly transferable to a regulatory filing . Using a non-certified or incorrect analog would invalidate a method's compliance with ICH guidelines.

Analytical chemistry Quality control Regulatory science

Primary Application Scenarios for Procuring O-Desacetyl-N-desmethyl Diltiazem (M2)


In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Diltiazem

Researchers developing comprehensive PK/PD models for Diltiazem require authentic standards of its major active metabolites. As M2 is a major circulating metabolite with a longer terminal half-life than the parent drug and distinct hemodynamic effects (hypotension without bradycardia), its inclusion is essential for accurate model prediction [1]. The quantified EC50 of 450 ng/mL for systolic blood pressure reduction provides a critical data point for linking plasma concentration to therapeutic effect [2].

Analytical Method Validation and Quality Control for Diltiazem Formulations

For any laboratory involved in the development or quality control of Diltiazem drug products, this compound is required as a certified reference standard (EP Impurity G) [3]. It is used to validate HPLC/LC-MS methods for impurity profiling, ensure batch-to-batch consistency, and meet regulatory requirements for ANDA submissions. Using a non-certified analog would fail to meet ICH guidelines for method validation and could lead to regulatory rejection [4].

Dissecting Metabolite-Specific Pharmacological Activity

Investigations into the complex pharmacology of Diltiazem, which may involve contributions from several active metabolites, necessitate the use of the pure M2 compound. This allows researchers to isolate its specific effects on calcium channel binding (pIC50 = 6.03) and vascular contractility (IC50 = 112.2 μM), differentiating its role from more potent metabolites like M1 or the parent drug [5]. This is critical for understanding the overall mechanism of action and potential sources of inter-patient variability.

Metabolic Pathway Elucidation and Enzyme Kinetics Studies

As the product of sequential deacetylation and N-demethylation, M2 is a key intermediate in the Diltiazem metabolic pathway. It is used as a substrate or analytical standard in studies investigating the role of CYP2D6 and esterases in drug metabolism [6]. Its availability allows for the accurate measurement of enzyme kinetics and the identification of drug-drug interactions that may alter the metabolic fate of Diltiazem.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desacetyl-N-desmethyl Diltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.